molecular formula C12H13N3O4S B5571944 N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

Cat. No. B5571944
M. Wt: 295.32 g/mol
InChI Key: QUADPHIEPIMIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, also known as DMPY or Pyrimethamine, is a drug that has been used for the treatment of various diseases caused by protozoan parasites. Pyrimethamine belongs to the class of drugs known as antifolate agents, which are used to inhibit the synthesis of folic acid in the body. The drug has been used for the treatment of malaria, toxoplasmosis, and some types of cancer.

Scientific Research Applications

Crystal Structure and Molecular Interactions

R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : This study focuses on the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. The research highlights the formation of hydrogen-bonded bimolecular ring motifs and the mimicry of carboxylate anions by sulfonate groups, showcasing the structural diversity and molecular interaction capabilities of pyrimidine derivatives (Balasubramani et al., 2007).

Cocrystal Design

Design of Cocrystals Involving Aminopyrimidines and Carboxylic Acids : This research illustrates the preparation and characterization of ten cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. It demonstrates the structural versatility of pyrimidine derivatives in forming cocrystals through specific hydrogen bonding and highlights potential applications in material science and molecular design (Rajam et al., 2018).

Antioxidant Properties

Synthesis and Spectral Characterization of New Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes : This study explores the synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and evaluates their antioxidant properties. It underscores the biological activity spectrum of pyrimidine derivatives, demonstrating their potential in developing antioxidant agents (Rani et al., 2012).

DNA Binding Activities

DNA Binding Activities of Pyrimidine-based Complexes : This research synthesized and characterized Co(III) and Cu(II) complexes with a pyrimidine-based Schiff base ligand, investigating their DNA binding abilities. The findings suggest the potential of pyrimidine derivatives in developing novel agents for DNA interaction studies, which could have implications in therapeutic and biochemical research (Pradhan et al., 2016).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-7-3-4-9(5-8(7)2)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUADPHIEPIMIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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